Cas no 299934-47-7 ((Z)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide)

The compound (Z)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide is a brominated furan derivative featuring a cyano-substituted propenethioamide moiety. Its structural framework, combining a furan ring with a thioamide group, makes it a versatile intermediate in organic synthesis, particularly for heterocyclic and pharmaceutical applications. The presence of both bromine and cyano groups enhances reactivity, facilitating selective functionalization in cross-coupling reactions or nucleophilic substitutions. The thioamide functionality offers potential for coordination chemistry or further derivatization. This compound’s well-defined stereochemistry (Z-configuration) ensures consistency in synthetic pathways, making it valuable for research in medicinal chemistry and materials science. Its stability under standard conditions further supports practical handling in laboratory settings.
(Z)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide structure
299934-47-7 structure
Product Name:(Z)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide
CAS No:299934-47-7
MF:C8H5BrN2OS
MW:257.107099294662
CID:6553702
Update Time:2025-05-20

(Z)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide Chemical and Physical Properties

Names and Identifiers

    • (Z)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide
    • 2-Propenethioamide, 3-(5-bromo-2-furanyl)-2-cyano-
    • Inchi: 1S/C8H5BrN2OS/c9-7-2-1-6(12-7)3-5(4-10)8(11)13/h1-3H,(H2,11,13)
    • InChI Key: IDIFKESFDKLWHK-UHFFFAOYSA-N
    • SMILES: C(N)(=S)C(C#N)=CC1=CC=C(Br)O1

(Z)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide Pricemore >>

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Additional information on (Z)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide

(Z)-3-(5-Bromofuran-2-yl)-2-cyanoprop-2-enethioamide: A Comprehensive Overview

The compound with CAS No. 299934-47-7, commonly referred to as (Z)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide, is a highly specialized organic compound with significant potential in the fields of medicinal chemistry and materials science. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research in recent years.

Structural Analysis and Synthesis

The molecular structure of (Z)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide is characterized by a thioamide group attached to a substituted furan ring. The presence of the bromine atom at the 5-position of the furan ring introduces significant electronic and steric effects, which are crucial for its biological activity. The (Z) configuration indicates that the substituents on the double bond are on opposite sides, a feature that plays a critical role in determining the compound's stereochemical properties.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of nucleophilic aromatic substitution and thioamide formation. Researchers have optimized reaction conditions to achieve high yields and purity, ensuring that this compound is readily available for further studies.

Biological Activity and Applications

In vitro studies have demonstrated that (Z)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide exhibits potent inhibitory activity against various enzymes, including kinases and proteases, which are implicated in numerous pathological conditions such as cancer and neurodegenerative diseases. Its ability to modulate these enzymes suggests potential applications in drug development.

Moreover, this compound has shown remarkable selectivity towards specific cellular pathways, reducing off-target effects—a critical factor in drug design. Preclinical studies have further highlighted its efficacy in inhibiting tumor growth in animal models, paving the way for future clinical trials.

Mechanistic Insights

The mechanism of action of (Z)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide involves interactions with key residues in the active sites of target enzymes. Computational modeling has provided detailed insights into these interactions, revealing a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces that contribute to its potency.

Recent studies have also explored the role of the bromine atom in enhancing the compound's bioavailability and stability. The presence of bromine not only increases molecular weight but also improves solubility properties, which are essential for effective drug delivery.

Future Directions and Research Opportunities

The discovery of (Z)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide has opened new avenues for research in medicinal chemistry. Future studies aim to explore its potential as a lead compound for developing novel therapeutic agents targeting complex diseases such as cancer and inflammatory disorders.

Additionally, researchers are investigating the possibility of modifying the furan ring or introducing additional functional groups to enhance its pharmacokinetic properties. These modifications could lead to derivatives with improved efficacy and reduced toxicity.

In conclusion, (Z)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide represents a significant advancement in organic synthesis and drug discovery. Its unique structure, coupled with promising biological activities, positions it as a valuable tool for addressing unmet medical needs. As research continues to uncover its full potential, this compound is expected to play a pivotal role in shaping the future of medicinal chemistry.

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